molecular formula C24H24N6O2S B2478549 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852376-19-3

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2478549
CAS No.: 852376-19-3
M. Wt: 460.56
InChI Key: UQIXGSKRFZROJO-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 2. A thioether linkage connects the pyridazine ring to a ketone-bearing ethanone moiety, which is further functionalized with a 4-phenylpiperazine group.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-32-20-9-7-18(8-10-20)24-26-25-21-11-12-22(27-30(21)24)33-17-23(31)29-15-13-28(14-16-29)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIXGSKRFZROJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel chemical entity with potential biological activities. It features a complex structure that includes a triazole and pyridazine moiety, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
  • CAS Number : 1204296-37-6
  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 285.31 g/mol
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential as an anticancer agent and its effects on specific biological targets.

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The following table summarizes the cytotoxicity data:

Compound IDCell LineIC50 (µM)Reference
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy.

The mechanism by which these compounds exert their effects often involves inhibition of key signaling pathways associated with cancer progression. For example, the inhibition of c-Met kinase has been observed in several derivatives, with IC50 values indicating potent activity comparable to established inhibitors like Foretinib:

Compound IDc-Met Inhibition IC50 (µM)Reference
12e0.090

This suggests that the compound may act as a c-Met inhibitor, disrupting pathways that promote tumor growth and metastasis.

Case Studies

In a study investigating the synthesis and biological evaluation of triazolo-pyridazine derivatives, the compound demonstrated promising anti-cancer properties alongside favorable pharmacokinetic profiles. The research involved both in vitro assays and molecular docking studies to elucidate binding interactions with target enzymes.

Molecular Docking Studies

Molecular docking simulations have provided insights into how the compound interacts at the molecular level with its targets. The binding affinity and interaction modes were assessed using software tools designed for such analyses. These studies confirmed that the compound fits well within the active sites of target proteins, potentially leading to effective inhibition.

Comparison with Similar Compounds

Triazolo-Pyridazine Derivatives
  • AZD5153 (): A triazolopyridazine-based bromodomain and extraterminal (BET) inhibitor. Unlike the target compound, AZD5153 incorporates a piperidine substituent and a methoxy group, enabling bivalent binding to BRD3. Its optimization for potency and pharmacokinetics highlights the importance of substituent positioning on biological activity .
  • Compound from : 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine shares the triazolo-pyridazine core but replaces the thioether linkage with an oxygen atom and substitutes ethanamine for the ethanone-piperazine chain. This structural variation reduces molecular weight (285.30 g/mol vs. ~450–500 g/mol for the target compound) and alters toxicity profiles (acute oral toxicity and skin irritation noted) .
Heterocyclic Systems with Piperazine Moieties
  • Compounds from : Ethanol-synthesized 2-((1-substituted phenyl-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanones demonstrate the role of piperazine sulfonyl groups in modulating solubility and target affinity. The target compound’s 4-phenylpiperazine group may enhance lipophilicity and CNS penetration compared to sulfonyl analogs .
Triazolo-Thiadiazin and Pyrazoline Derivatives
  • Compound 6 (): Features a triazolo[3,4-b][1,3,4]thiadiazin ring fused with pyrrolo-thiazolo-pyrimidine.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Triazolo[4,3-b]pyridazine Thio-ethanone, 4-phenylpiperazine ~450–500 (estimated) Hypothesized kinase/BET inhibitor N/A
AZD5153 Triazolo[4,3-b]pyridazine Piperidyl, methoxy 552.63 BRD4 inhibitor (IC50 < 100 nM)
Compound Triazolo[4,3-b]pyridazine Oxy-ethanamine 285.30 Acute toxicity (oral, dermal)
Compound 7 () Tetrazole-thio-ethanone Phenylsulfonyl-piperazine ~400–450 Antiproliferative activity
Compound 6 () Triazolo-thiadiazin Methoxyphenyl, pyrrolo-thiazolo-pyrimidine ~600–650 Synthetic intermediate

Q & A

Q. What are the key synthetic routes and critical steps for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with carbonyl compounds under reflux in ethanol or dimethylformamide (DMF) .
  • Thioether linkage introduction : Nucleophilic substitution between a 6-mercapto-triazolopyridazine intermediate and a halogenated ethanone derivative, requiring anhydrous conditions and catalysts like triethylamine .
  • Piperazine coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-phenylpiperazine moiety, optimized with palladium catalysts . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is structural characterization performed to confirm the compound’s identity?

Methodological approaches include:

  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight validation; 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, particularly the triazole, pyridazine, and piperazine moieties .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or regiochemistry, especially for the triazolo-pyridazine core .

Q. What preliminary biological assays are recommended for activity screening?

Standard protocols include:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Kinase or bromodomain inhibition assays (e.g., BRD4 binding via fluorescence polarization) .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers optimize potency and pharmacokinetics in derivative design?

Strategies include:

  • Bivalent binding motifs : Incorporating dual pharmacophores (e.g., triazolopyridazine + piperazine) to enhance target engagement, as seen in BRD4 inhibitors .
  • Bioisosteric replacements : Substituting the 4-methoxyphenyl group with trifluoromethyl or heteroaromatic rings to improve metabolic stability .
  • Solubility optimization : Introducing polar groups (e.g., hydroxyl, carboxylic acid) while monitoring logP values via HPLC .

Q. What experimental designs address contradictory bioactivity data across structural analogs?

Contradictions often arise from:

  • Regiochemical variations : Triazole ring position (e.g., [1,2,4] vs. [1,2,3] substitution) alters target selectivity. Use comparative docking studies to validate binding poses .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced methodologies:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • RNA-seq/proteomics : Identify downstream pathways (e.g., c-Myc downregulation in BRD4 inhibition) .
  • Mutagenesis studies : Map critical binding residues (e.g., acetyl-lysine pockets in bromodomains) .

Q. How should researchers troubleshoot low synthetic yields during scale-up?

Common issues and solutions:

  • Intermediate instability : Protect thiol groups with trityl or acetyl moieties during synthesis .
  • Catalyst poisoning : Use rigorously anhydrous solvents and degas reaction mixtures to preserve palladium catalyst activity .
  • Byproduct formation : Monitor reactions via TLC/HPLC and optimize stoichiometry (e.g., 1.2:1 molar ratio for piperazine coupling) .

Methodological Considerations

Q. What analytical techniques resolve purity and stability challenges?

  • Stability testing : Accelerated degradation studies under UV light, heat, and humidity to identify labile groups (e.g., thioether oxidation) .
  • HPLC-MS : Quantify impurities >0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

Q. How are toxicity and safety protocols implemented in handling this compound?

  • Acute toxicity mitigation : Use fume hoods, nitrile gloves, and P2 respirators to prevent inhalation/skin contact (GHS Category 2 acute toxicity) .
  • Waste disposal : Neutralize reaction byproducts (e.g., HBr gas) with alkaline solutions before disposal .

Q. What computational tools predict structure-activity relationships (SAR)?

  • Molecular dynamics simulations : Model ligand-protein interactions (e.g., BRD4 binding) using AMBER or GROMACS .
  • QSAR models : Train on datasets of triazolopyridazine derivatives to prioritize synthetic targets .

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